molecular formula C6H3Cl2N3 B040580 4,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidine CAS No. 115093-90-8

4,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidine

Cat. No. B040580
M. Wt: 188.01 g/mol
InChI Key: VFTPONHUNNOSKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06635762B1

Procedure details

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (154 mg, 1.0 mmol) was suspended in 6.0 mL of dry dichloromethane in a flame-dried flask and to this mixture was added N-chlorosuccinimide (147 mg, 1.1 mmol) in one portion. The resulting mixture stirred at room temperature for 18 h, at which time the solvent was removed under reduced pressure. The residue was triturated with water and isolated by filtration to afford 137 mg (72%) of the title compound as a gray solid, mp 224-227° C.(dec). LRMS: 188 (M+1).
Quantity
154 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
147 mg
Type
reactant
Reaction Step Two
Yield
72%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]2[CH:10]=[CH:9][NH:8][C:4]=2[N:5]=[CH:6][N:7]=1.[Cl:11]N1C(=O)CCC1=O>ClCCl>[Cl:1][C:2]1[C:3]2[C:10]([Cl:11])=[CH:9][NH:8][C:4]=2[N:5]=[CH:6][N:7]=1

Inputs

Step One
Name
Quantity
154 mg
Type
reactant
Smiles
ClC=1C2=C(N=CN1)NC=C2
Name
Quantity
6 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
147 mg
Type
reactant
Smiles
ClN1C(CCC1=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture stirred at room temperature for 18 h, at which time the solvent
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was triturated with water
CUSTOM
Type
CUSTOM
Details
isolated by filtration

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC=1C2=C(N=CN1)NC=C2Cl
Measurements
Type Value Analysis
AMOUNT: MASS 137 mg
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.